molecular formula C12H15BrO5 B14657671 2-Bromoethyl 3,4,5-trimethoxybenzoate CAS No. 41165-35-9

2-Bromoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B14657671
CAS No.: 41165-35-9
M. Wt: 319.15 g/mol
InChI Key: GIOOQVMMXDFBAW-UHFFFAOYSA-N
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Description

2-Bromoethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C12H15BrO5 It is a derivative of benzoic acid, where the benzoate group is substituted with a 2-bromoethyl group and three methoxy groups at the 3, 4, and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Scientific Research Applications

2-Bromoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoethyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying biochemical mechanisms and developing new therapeutic agents .

Properties

CAS No.

41165-35-9

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

2-bromoethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C12H15BrO5/c1-15-9-6-8(12(14)18-5-4-13)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3

InChI Key

GIOOQVMMXDFBAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCBr

Origin of Product

United States

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